molecular formula C29H48O4 B11936811 (1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B11936811
M. Wt: 460.7 g/mol
InChI Key: KLZOTDOJMRMLDX-HWYQQTKLSA-N
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Description

Lexacalcitol, also known as KH1060, is a synthetic analog of vitamin D. It belongs to the class of compounds known as vitamin D and derivatives, which contain a secosteroid backbone. Lexacalcitol is known for its potent regulatory effects on cell growth and immune responses. It is particularly noted for its high activity, being over 100 times more active than 1alpha,25-dihydroxyvitamin D3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lexacalcitol involves multiple steps, starting from the basic secosteroid structureThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Lexacalcitol follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under stringent conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Lexacalcitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

Lexacalcitol has a wide range of scientific research applications:

Mechanism of Action

Lexacalcitol exerts its effects by targeting the vitamin D3 receptor. Upon binding to this receptor, it enters the nucleus and forms heterodimers with the retinoid X receptor. This complex then binds to specific DNA sequences, regulating the transcription of genes involved in cell growth and immune responses. The enhanced stability of Lexacalcitol-liganded transcriptional complexes contributes to its increased biological activity .

Comparison with Similar Compounds

  • 1alpha,25-dihydroxyvitamin D3
  • Calcitriol
  • Paricalcitol

Comparison: Lexacalcitol is unique due to its significantly higher activity compared to other vitamin D analogs. It is over 100 times more active than 1alpha,25-dihydroxyvitamin D3, making it a potent regulator of cell growth and immune responses. This increased activity is attributed to its enhanced stability and specific molecular interactions with the vitamin D3 receptor .

Properties

Molecular Formula

C29H48O4

Molecular Weight

460.7 g/mol

IUPAC Name

(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C29H48O4/c1-6-29(32,7-2)16-9-17-33-21(4)25-13-14-26-22(10-8-15-28(25,26)5)11-12-23-18-24(30)19-27(31)20(23)3/h11-12,21,24-27,30-32H,3,6-10,13-19H2,1-2,4-5H3/t21-,24-,25-,26+,27+,28-/m1/s1

InChI Key

KLZOTDOJMRMLDX-HWYQQTKLSA-N

Isomeric SMILES

CCC(CC)(CCCO[C@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3=C)O)O)C)O

Canonical SMILES

CCC(CC)(CCCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Origin of Product

United States

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